molecular formula C15H15FN2O3S B5091712 4-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine

4-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine

Cat. No. B5091712
M. Wt: 322.4 g/mol
InChI Key: DBSBULCPVDYKQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs.

Scientific Research Applications

The potential applications of 4-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine in scientific research are vast and varied. This compound has been studied for its ability to inhibit the growth of cancer cells, particularly in breast and lung cancer. It has also been investigated for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also have an effect on the neurotransmitters in the brain, which could explain its potential as a treatment for neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 4-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine can have a range of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit their proliferation. It may also have an effect on the levels of certain neurotransmitters in the brain, which could have implications for the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine in lab experiments include its potential as a treatment for cancer and neurodegenerative disorders, as well as its ability to inhibit the growth of cancer cells. However, there are also limitations to its use, including the fact that its mechanism of action is not yet fully understood, and that more research is needed to determine its safety and efficacy.

Future Directions

There are many potential future directions for research on 4-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine. One area of focus could be on further investigating its potential as a treatment for cancer and neurodegenerative disorders. Another area of research could be on understanding its mechanism of action in more detail, which could lead to the development of more effective treatments. Additionally, more research is needed to determine its safety and efficacy, particularly in human clinical trials.

Synthesis Methods

The synthesis of 4-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine involves the reaction of 2-(2-fluorobenzyloxy)acetic acid with thiomorpholine and oxalyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired compound, which can then be purified using various techniques such as column chromatography.

properties

IUPAC Name

[2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O3S/c16-11-3-1-2-4-13(11)20-10-14-17-12(9-21-14)15(19)18-5-7-22-8-6-18/h1-4,9H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBSBULCPVDYKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(=O)C2=COC(=N2)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({2-[(2-Fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)thiomorpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.